4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a propoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-propoxyphenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the oxadiazole ring .
Scientific Research Applications
4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a similar structure but with a hydroxyphenyl group instead of a propoxyphenyl group.
4-chloro-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzamide: This compound contains a pyrazole ring and a hydrazino group, making it structurally similar but with different functional groups.
Uniqueness
4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-11-24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
QAQYGZFQDQXUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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